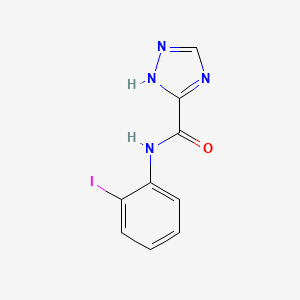
N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide, also known as ITC, is a chemical compound that has been extensively studied for its potential therapeutic applications. ITC belongs to the class of triazole compounds and has been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways in the cell. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to have anti-microbial effects against various bacteria and fungi.
实验室实验的优点和局限性
One of the advantages of using N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various biological processes and pathways. In addition, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have therapeutic potential, it can also be toxic to normal cells at high concentrations. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
未来方向
There are several future directions for research on N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets in the cell. Furthermore, studies are needed to determine the optimal dosing and administration of this compound for therapeutic purposes.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While this compound has potential therapeutic benefits, careful dosing and monitoring are required to avoid potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and to develop this compound-based drugs for therapeutic purposes.
合成方法
The synthesis of N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 2-iodobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain this compound. The purity of the compound is confirmed using analytical techniques such as NMR and IR spectroscopy.
科学研究应用
N-(2-iodophenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often defective in cancer cells.
属性
IUPAC Name |
N-(2-iodophenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4O/c10-6-3-1-2-4-7(6)13-9(15)8-11-5-12-14-8/h1-5H,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLXFLPJOOUVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=NN2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345423 |
Source


|
| Record name | 1H-[1,2,4]Triazole-3-carboxylic acid (2-iodo-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5730-25-6 |
Source


|
| Record name | 1H-[1,2,4]Triazole-3-carboxylic acid (2-iodo-phenyl)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
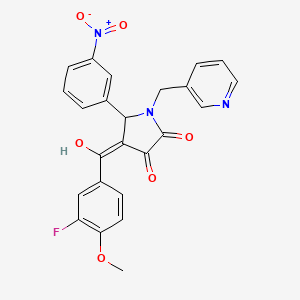
![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)
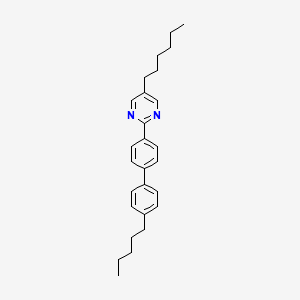
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
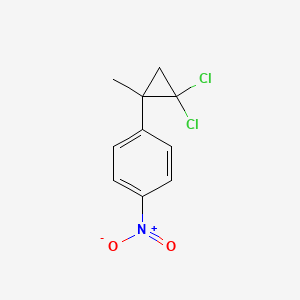
![N-benzyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5321920.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
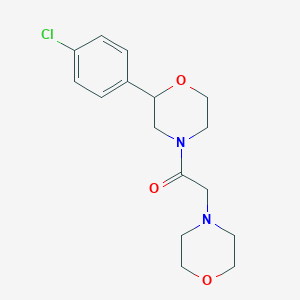
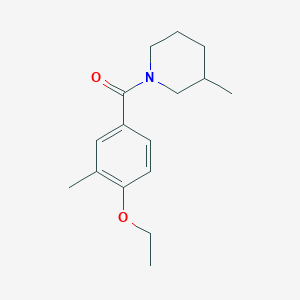

![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321972.png)